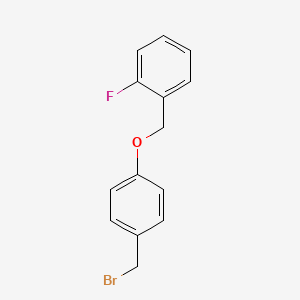

4-(2-Fluorobenzyloxy)benzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Fluorobenzyloxy)benzyl bromide” is a chemical compound. It is similar to “4-Methoxybenzyl bromide”, which is a reagent for the protection of hydroxyl groups that is removable by treatment with DDQ .

Synthesis Analysis

The synthesis of similar compounds like “4-Methoxybenzyl bromide” involves the protection of hydroxyl groups . In the case of “4-Fluorobenzyl bromide”, it was used in the preparation of several compounds .

Molecular Structure Analysis

The molecular formula of “4-(2-Fluorobenzyloxy)benzyl bromide” is CHBrFO. Its average mass is 233.077 Da and its monoisotopic mass is 231.989899 Da .

Chemical Reactions Analysis

The benzylic position in alkylbenzenes, such as “4-(2-Fluorobenzyloxy)benzyl bromide”, is particularly reactive. Reactions at this position are often facilitated by photochemical methods . For example, benzylic bromination can be achieved using a NaBrO3/HBr bromine generator in continuous flow mode .

Scientific Research Applications

Protecting Group for Alcohols:

- The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a benzyl ether-type protecting group for alcohols, is introduced by benzyl bromide and cleaved with tetrabutylammonium fluoride. This group is stable to oxidizing conditions and compatible with the removal of p-methoxybenzyl ethers, showing potential applications in stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).

Electrochemical Reduction and Radical Generation:

- Benzyl bromides are reduced at solid electrodes in specific solvents, generating free radicals that can couple or add onto the cathodic material. This includes the generation of benzyl radical, allowing in situ addition onto unsaturated organic systems (Jouikov & Simonet, 2010).

Preparation of Polymers with Controlled Molecular Architecture:

- Benzyl bromide is used in a novel convergent growth approach to dendritic macromolecules. This involves condensing benzylic bromide with phenolic groups of a monomer under phase-transfer conditions, highlighting its role in the synthesis of hyperbranched macromolecules (Hawker & Fréchet, 1990).

Activation for Radical Reactions via Single-Electron-Transfer:

- Benzyl bromides, used as electrophiles in nucleophilic substitution reactions, can also be activated for radical reactions. This includes α-carbon benzylation of ketones and aldehydes via photoredox catalysis, highlighting its versatility in organic synthesis (Li et al., 2016).

Labeling Selenomethionine Residues in Proteins:

- Benzyl bromide is utilized for the selective modification of methionine residues in proteins, indicating its application in biochemical research and protein analysis (Lang, Spratt, Guillemette, & Palmer, 2006).

Synthesis of Labeled Neuroleptics:

- The synthesis of [18F]fluororinated analogs of benzamide neuroleptics via N-benzylation with benzyl bromides demonstrates its application in radiopharmaceutical chemistry (Hatano, Ido, & Iwata, 1991).

Catalysis for Bromination of Organic Substrates:

- Benzyl bromide derivatives are involved in catalyzing the bromination of organic substrates, suggesting their utility in chemical synthesis (Goodman & Detty, 2004).

Mechanism of Action

Mode of Action

The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the bromide group in the compound acts as a leaving group, allowing the formation of new carbon-carbon bonds . This is achieved through a process involving oxidative addition and transmetalation .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s bromide group is replaced by a nucleophile in the reaction, leading to the formation of a new compound .

Result of Action

The primary result of the action of 4-(2-Fluorobenzyloxy)benzyl bromide is the formation of new compounds through Suzuki–Miyaura cross-coupling reactions . These new compounds can have a variety of properties and uses, depending on the specific reactants involved in the reaction .

Action Environment

The efficacy and stability of 4-(2-Fluorobenzyloxy)benzyl bromide in Suzuki–Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the presence of a suitable catalyst, the temperature and pH of the reaction environment, and the presence of other reactants . The compound is generally stable under normal conditions, but its reactivity can be enhanced under the right conditions .

properties

IUPAC Name |

1-(bromomethyl)-4-[(2-fluorophenyl)methoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c15-9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOCIELKSLVREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CBr)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorobenzyloxy)benzyl bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![6-(2,5-Dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2424879.png)

![1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2424883.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2424887.png)

![2-Chloro-1-(2,2-dioxo-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-8-yl)ethanone](/img/structure/B2424888.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one](/img/structure/B2424889.png)

![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2424892.png)